molecular formula C14H18N2O3 B3040911 3-(Boc-aminoethyloxy)benzonitrile CAS No. 252263-98-2

3-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B3040911
CAS No.: 252263-98-2
M. Wt: 262.3 g/mol
InChI Key: BDQLXOPZPOLOIO-UHFFFAOYSA-N
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Description

3-(Boc-aminoethyloxy)benzonitrile, also known as tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate, is an organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.30 g/mol. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminoethyloxy)benzonitrile typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The general synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Ether formation: The protected amine is then reacted with 3-cyanophenol in the presence of a base to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminoethyloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.

    Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution reactions: The major products formed are substituted derivatives of this compound.

    Deprotection reactions: The major product is the free amine derivative of the compound.

Scientific Research Applications

3-(Boc-aminoethyloxy)benzonitrile is a valuable compound in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Utilized in the synthesis of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-aminoethyloxy)benzonitrile involves its reactivity as a protected amine and nitrile compound. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions. The nitrile group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

3-(Boc-aminoethyloxy)benzonitrile can be compared with other similar compounds, such as:

    3-(Boc-aminoethoxy)benzonitrile: Similar in structure but with different substituents on the aromatic ring.

    3-(Boc-aminoethyloxy)benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    3-(Boc-aminoethyloxy)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-cyanophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(9-12)10-15/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQLXOPZPOLOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5.85 g (29 mmol) of t-butyl(2-bromoethyl)carbamate was dissolved in 100 ml of dimethylformamide. 2.38 g (26.4 mmol) of 3-hydroxybenzonitrile, 3.04 g (53 mmol) of potassium carbonate and 4.31 g (53 mmol) of sodium iodide were added to the solution, and the obtained mixture was stirred at 50° C. for 6 hours. After the treatment with ethyl acetate as the extractant in an ordinary manner, the crude product was obtained. After the purification by silica gel column chromatography, the title compound was obtained.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
4.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5.85 g (29 mmol) of t-butyl (2-bromoethyl)carbamate was dissolved in 100 ml of dimethylformamide. 2.38 g (26.4 mmol) of 3-hydroxybenzonitrile, 3.04 g (53 mmol) of potassium carbonate and 4.31 g (53 mmol) of sodium iodide were added to the obtained solution, and they were stirred at 50° C. for 6 hours. After the treatment with ethyl acetate as the extraction solvent in an ordinary manner, the obtained crude product was purified by the silica gel column chromatography to obtain the title compound.
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
3.04 g
Type
reactant
Reaction Step Two
Quantity
4.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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